Methanimidamide, N'-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- is a chemical compound with the CAS number 338412-35-4. It is characterized by a complex structure featuring a pyridine ring that is substituted with cyano and methoxy groups. This compound is primarily utilized in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine.
The compound is classified under organic compounds, specifically as an iminoformamide derivative. Its molecular formula is with a molar mass of 204.23 g/mol . Methanimidamide, N'-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- serves as a versatile building block in organic synthesis and has been studied for its biological activities.
The synthesis of Methanimidamide, N'-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- typically involves several key steps:
The reaction conditions are carefully controlled to optimize yield and selectivity. The use of specific solvents and catalysts is crucial for facilitating the formation of the desired product while minimizing side reactions.
Methanimidamide, N'-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- features a pyridine ring with two significant substituents: a cyano group and a methoxy group. The structural representation can be described using its InChI notation:
The compound's physical properties include:
Methanimidamide, N'-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- can undergo various chemical reactions:
These reactions are important for modifying the compound's structure to enhance its properties or to synthesize more complex molecules.
The mechanism of action for Methanimidamide, N'-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. These interactions can modulate various biological pathways, leading to effects such as enzyme inhibition or alterations in receptor signaling, which can impact cellular processes significantly.
The compound exhibits stability under standard laboratory conditions but may react under specific circumstances depending on the presence of reactive agents.
The predicted boiling point and density provide insights into its physical behavior in different environments, which is critical for its handling and application in laboratory settings .
Methanimidamide, N'-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- has several significant applications in scientific research:
This compound's diverse applications highlight its importance in advancing research across multiple scientific disciplines.
Guanidine-functionalized pyridine derivatives represent a structurally diverse class of nitrogen-rich heterocyclic compounds with significant implications in medicinal chemistry and drug discovery. These hybrids combine the hydrogen-bonding capabilities and structural rigidity of pyridine moieties with the strong basicity and electron-donating properties of guanidine functionalities. The specific compound Methanimidamide, N'-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- exemplifies this category through its strategic substitution pattern that modulates electronic properties and binding characteristics. Such derivatives serve as key synthetic intermediates for biologically active molecules and demonstrate unique physicochemical properties that make them valuable scaffolds in pharmaceutical development [1].
The systematic name Methanimidamide, N'-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- follows IUPAC nomenclature rules that define the parent chain as methanimidamide (H₂N⁺=CH⁻) with specific substitution patterns. The "N',N-dimethyl" prefix indicates dimethylation of the terminal nitrogen atom, while the "N'-(3-cyano-4-methoxy-2-pyridinyl)" component specifies attachment to a pyridine ring substituted at three positions: a cyano group at C3, methoxy at C4, and the guanidino moiety at C2. This precise naming convention distinguishes it from regioisomers with alternative substitution patterns.
Structurally, this compound belongs to the N-(pyridin-2-yl)guanidine family, characterized by a planar conformation where the pyridine nitrogen and guanidine nitrogen orbitals align to facilitate conjugation. The dimethylamino group creates a tertiary guanidine with reduced basicity (pKa ~9-10) compared to primary guanidines (pKa ~13), while the electron-withdrawing cyano group at the ortho position significantly influences the heterocycle's electron distribution. The C4 methoxy group contributes additional steric and electronic effects that impact molecular conformation and potential for hydrogen bonding [1].
Table 1: Structural Components and Functional Properties
Structural Element | Chemical Feature | Electronic Contribution |
---|---|---|
2-Pyridinyl attachment | Heterocyclic anchor | Coordinates metal ions; participates in π-stacking |
N',N-Dimethylguanidine | Tertiary guanidine | Reduced basicity; enhanced lipophilicity |
C3-Cyano group | Strong electron-withdrawer | Decreases π-electron density; stabilizes anion formation |
C4-Methoxy group | Electron-donating substituent | Increases pyridine basicity; creates steric hindrance |
The strategic positioning of cyano and methoxy substituents on the pyridine ring creates a push-pull electronic system that profoundly influences bioactivity. The C3-cyano group, positioned ortho to the guanidine attachment point, exerts a powerful electron-withdrawing effect (-σ: Hammett constant ~0.56) that decreases π-electron density throughout the heterocyclic system. This electronic deficiency enhances hydrogen bond acceptor capability at the pyridinic nitrogen while facilitating nucleophilic attack at the cyano carbon during cyclization reactions. In the context of kinase inhibitor development, such electron-deficient pyridines demonstrate improved binding to ATP pockets through dipole-dipole interactions with backbone carbonyls [1].
The C4-methoxy group provides contrasting electronic donation (+σ: Hammett constant ~ -0.27) that creates electronic asymmetry across the ring system. This substituent serves dual functions: sterically, it occupies a planar position adjacent to the guanidine moiety, forcing non-coplanarity that reduces intermolecular stacking; electronically, it counters the electron-withdrawing effects of both the cyano group and the ring nitrogen. In pharmaceutical applications, this substitution pattern has proven essential for kinase inhibition potency, as evidenced by structure-activity relationship studies on triazolopyridine scaffolds derived from similar precursors. The methoxy group specifically contributes to metabolic stability by blocking oxidative sites while maintaining optimal LogP values (typically 1.5-2.5) for membrane permeability [1].
The evolutionary trajectory of N,N-dimethyliminoformamide-containing pharmacophores began with early investigations into amidine reactivity in the 1960s. A pivotal advancement occurred when researchers recognized that N-(pyridin-2-yl)guanidine derivatives could undergo oxidative cyclization to form triazolopyridine cores – structures prominent in numerous drug candidates. The foundational work by Grenda et al. (1965) first demonstrated that chlorination of N-(pyridin-2-yl)benzimidamide followed by base treatment produced [1,2,4]triazolo[1,5-a]pyridines, establishing a critical synthetic pathway [1].
The strategic incorporation of N,N-dimethyl substitution emerged as a response to metabolic challenges observed with primary guanidines. By the early 2000s, medicinal chemists systematically explored dimethylated analogs to improve pharmacokinetic properties, discovering that the tertiary guanidine significantly reduced CYP-mediated dealkylation while maintaining target affinity. This innovation proved crucial in developing kinase inhibitors where the dimethylamino group provided optimal van der Waals contacts with hydrophobic enzyme pockets. Recent developments (2010-present) have focused on exploiting the electron-donating effects of dimethylamino groups to facilitate intramolecular cyclizations, as demonstrated in multi-hundred gram syntheses of VEGFR-2 kinase inhibitor intermediates [1].
Table 2: Historical Milestones in Pharmacophore Development
Time Period | Development | Significance |
---|---|---|
1965 | Grenda's oxidative cyclization of N-(pyridin-2-yl)benzimidamide | Established synthetic access to triazolopyridine scaffolds |
1983-2003 | Thiourea-cyclization methods for triazolopyridin-2-amines | Enabled large-scale production but generated hazardous H₂S |
Early 2000s | Systematic dimethylation of guanidine pharmacophores | Addressed metabolic instability of primary guanidines |
2014-Present | Oxidative cyclization of substituted guanidines using NCS/K₂CO₃ | Provided safer alternative to thiourea routes; enabled access to novel regioisomers |
The compound Methanimidamide, N'-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- represents a contemporary embodiment of these historical advances, combining sterically protected dimethylguanidine with electronically tuned pyridine substitution to achieve optimized physicochemical properties for pharmaceutical applications [1].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7